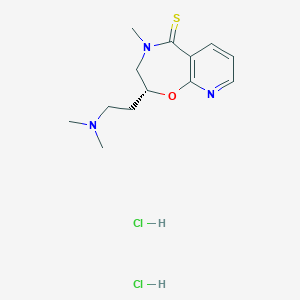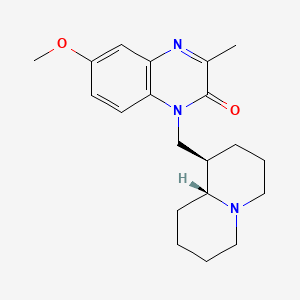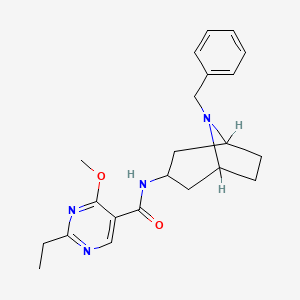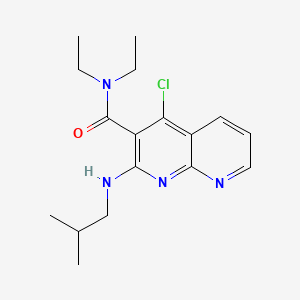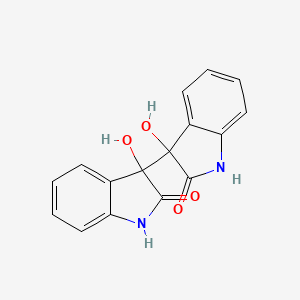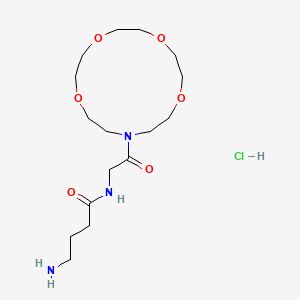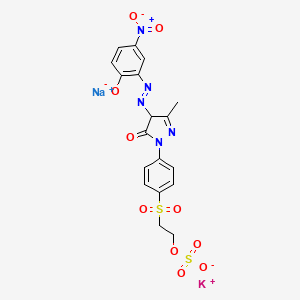
Ru(Tmp)3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium tris(3,4,7,8-tetramethyl-1,10-phenanthroline), commonly referred to as Ru(Tmp)3, is a coordination complex of ruthenium. This compound is notable for its unique photophysical properties and its ability to interact with nucleic acids, making it a valuable tool in various scientific research fields .
Preparation Methods
The synthesis of Ru(Tmp)3 typically involves the reaction of ruthenium trichloride with 3,4,7,8-tetramethyl-1,10-phenanthroline in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete complexation. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Ru(Tmp)3 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state complexes.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state species.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Photochemical Reactions: This compound is known for its photochemical properties, where it can undergo photoinduced electron transfer reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ru(Tmp)3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ru(Tmp)3 involves its interaction with molecular targets such as DNA. The compound binds to the major groove of DNA through electrostatic and hydrophobic interactions. Upon light activation, this compound can generate singlet oxygen and other reactive oxygen species, leading to oxidative damage to the DNA and other cellular components .
Comparison with Similar Compounds
Ru(Tmp)3 is unique compared to other ruthenium complexes due to its specific ligand structure and photophysical properties. Similar compounds include:
Ruthenium tris(bipyridine): Known for its luminescent properties and applications in solar energy conversion.
Ruthenium tris(phenanthroline): Used in DNA binding studies and as a luminescent probe.
Ruthenium dipyrido[3,2-a2’,3’-c]phenazine complexes: Extensively studied for their DNA intercalation properties and potential in photodynamic therapy
This compound stands out due to its selective binding to A-DNA and its ability to act as a photochemical probe for specific DNA conformations .
Properties
CAS No. |
64894-64-0 |
|---|---|
Molecular Formula |
C48H48N6Ru+2 |
Molecular Weight |
810.0 g/mol |
IUPAC Name |
ruthenium(2+);3,4,7,8-tetramethyl-1,10-phenanthroline |
InChI |
InChI=1S/3C16H16N2.Ru/c3*1-9-7-17-15-13(11(9)3)5-6-14-12(4)10(2)8-18-16(14)15;/h3*5-8H,1-4H3;/q;;;+2 |
InChI Key |
BCOPJUZEHIPSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.CC1=CN=C2C(=C1C)C=CC3=C(C(=CN=C32)C)C.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



